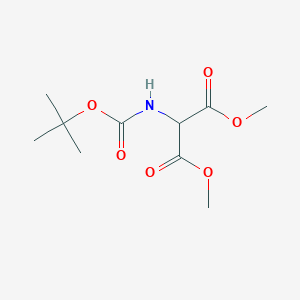
Dimethyl (Boc-amino)malonate
Übersicht
Beschreibung
Dimethyl (Boc-amino)malonate is a derivative of malonic acid . It is also known as (Boc-amino)malonic acid dimethyl ester . It has a molecular weight of 247.25 .
Synthesis Analysis
Dimethyl (Boc-amino)malonate is used in peptide synthesis . It can be synthesized from dimethoxymethane and carbon monoxide .Molecular Structure Analysis
The linear formula of Dimethyl (Boc-amino)malonate is (CH3)3COCONHCH(COOCH3)2 . It has a molecular weight of 247.25 .Chemical Reactions Analysis
Dimethyl (Boc-amino)malonate is involved in various chemical reactions. For instance, it plays a role in the synthesis of α-amino acid esters .Physical And Chemical Properties Analysis
Dimethyl (Boc-amino)malonate has a refractive index of n20/D 1.444 and a density of 1.148 g/mL at 20 °C . It is used in peptide synthesis and should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Green Chemistry and Polymer Science .
Summary of the Application
Dimethyl (Boc-amino)malonate is used in the enzyme-catalyzed synthesis of linear polyesters . This process is part of a broader effort to create more sustainable polymers as an alternative to non-degradable plastics .
Methods of Application or Experimental Procedures
The synthesis of these polyesters is carried out using dimethyl malonate as the diester in solventless conditions . The biocatalyst used is immobilized Candida antarctica lipase B . The polymers are synthesized with a different aliphatic diol component (C 4, C 6 or C 8) .
Results or Outcomes
The synthesized polymers were found to be effective metal chelators in biphasic, green solvent systems . The potential of enzymes for catalyzing this reaction was compared with the unsuccessful antimony- and titanium-catalyzed synthesis .
2. Dual Protection of Amino Functions
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Dimethyl (Boc-amino)malonate is used in the dual protection of amino functions . This process involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Methods of Application or Experimental Procedures
The process involves the conversion of an amino function to tert-butyl carbamate, creating a so-called Boc-derivative . This Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Results or Outcomes
The Boc-derivative nicely complemented the corresponding benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
3. 1,3-Dipolar Cycloadditions
Specific Scientific Field
This application falls under the field of Organic Synthesis .
Summary of the Application
The azomethine ylide derived from the condensation of diethyl aminomalonate with paraformaldehyde undergoes 1,3-dipolar cycloadditions with acrylate and propiolate derivatives .
Methods of Application or Experimental Procedures
The process involves the condensation of diethyl aminomalonate with paraformaldehyde to form an azomethine ylide . This ylide then undergoes 1,3-dipolar cycloadditions with acrylate and propiolate derivatives .
Results or Outcomes
Contrary to a previous report, these reactions yield mixtures of regioisomers generally favoring the 2,2,3-trisubstituted product .
Eigenschaften
IUPAC Name |
dimethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(14)11-6(7(12)15-4)8(13)16-5/h6H,1-5H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQVFHUDWIETEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399768 | |
| Record name | Dimethyl (Boc-amino)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (Boc-amino)malonate | |
CAS RN |
61172-70-1 | |
| Record name | Dimethyl (Boc-amino)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




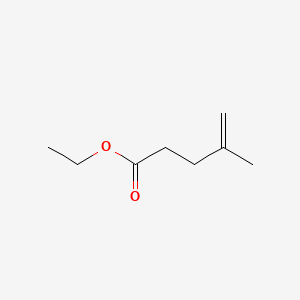

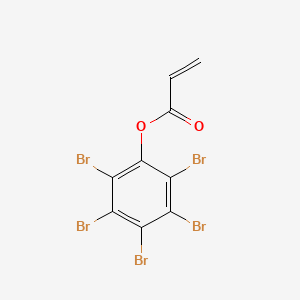
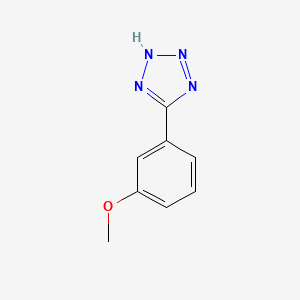
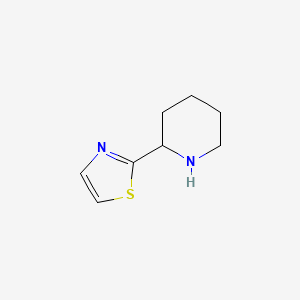
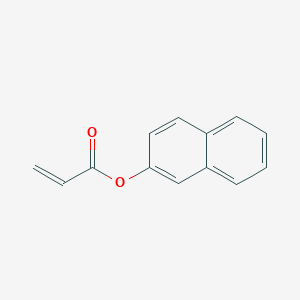
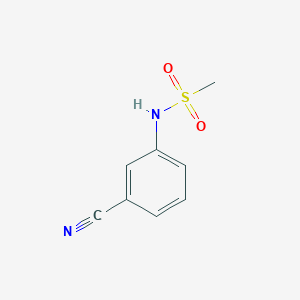
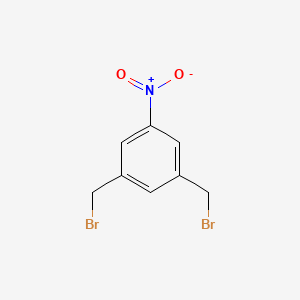
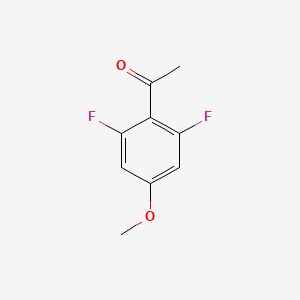
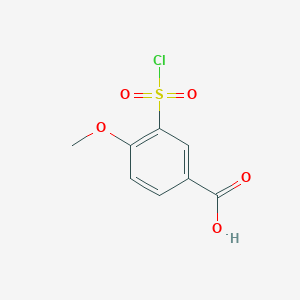
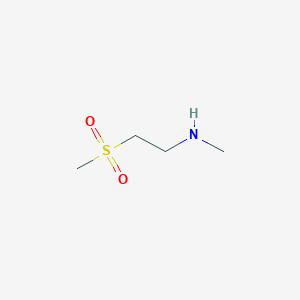
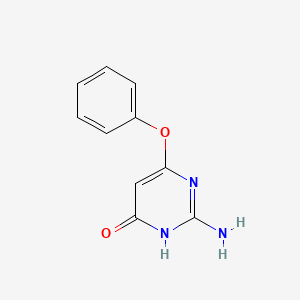
![Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587565.png)